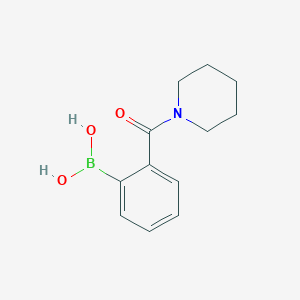

2-(Piperidine-1-carbonyl)phenylboronic acid

Übersicht

Beschreibung

2-(Piperidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine-1-carbonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidine-1-carbonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Piperidine Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki–Miyaura Coupling : One of the primary applications of 2-(Piperidine-1-carbonyl)phenylboronic acid is as a reagent in Suzuki–Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

- Mechanism : The mechanism involves oxidative addition to an electrophile followed by transmetalation with a nucleophile, leading to the formation of new carbon-carbon bonds.

Medicinal Chemistry

Drug Development : The compound has been explored in the development of boron-containing drugs, particularly in cancer therapy. Its ability to inhibit specific enzymes makes it a candidate for designing targeted therapies.

- Anticancer Properties : Studies have indicated that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.

| Activity Type | Cell Line/Model | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 | Induction of apoptosis via caspase activation |

| Anticancer | MDA-MB-231 | 1.75 - 9.46 | Inhibition of proliferation |

| Toxicity | Kunming mice | >2000 | No acute toxicity observed |

Materials Science

Advanced Materials Production : The compound is also utilized in producing advanced materials, including polymers and nanomaterials. Its unique properties allow for the development of materials with specific functionalities.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound against various cancer cell lines, revealing significant inhibitory effects on proliferation rates:

- Cell Line Studies : The compound was tested against MCF-7 and MDA-MB-231 cell lines, showing IC values indicating potent activity.

- Mechanistic Insights : It was found to induce apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent.

Development of Kinase Inhibitors

In another research effort focusing on kinase inhibitors, this compound served as a building block for synthesizing selective inhibitors targeting specific kinases involved in cancer progression:

- Structure-Activity Relationship (SAR) : Variations in the structural components were explored to enhance selectivity and potency against targeted kinases.

Wirkmechanismus

The mechanism of action of 2-(Piperidine-1-carbonyl)phenylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The piperidine-1-carbonyl group can also interact with biological targets, potentially influencing various molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the piperidine-1-carbonyl group, making it less versatile in certain applications.

4-(Piperidine-1-carbonyl)phenylboronic Acid Pinacol Ester: A derivative with a pinacol ester group, which can offer different reactivity and stability profiles.

3-(Piperidine-1-carbonyl)phenylboronic Acid: Similar structure but with the piperidine-1-carbonyl group in a different position, affecting its reactivity and applications.

Uniqueness

2-(Piperidine-1-carbonyl)phenylboronic acid is unique due to its combination of a boronic acid group and a piperidine-1-carbonyl group, which provides a versatile platform for various chemical reactions and applications. Its ability to participate in Suzuki-Miyaura coupling reactions under mild conditions and its potential use in biological and medicinal research make it a valuable compound in both academic and industrial settings .

Biologische Aktivität

2-(Piperidine-1-carbonyl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and anti-inflammatory responses. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H14BNO3, with a molecular weight of approximately 233.06 g/mol. The compound features a phenylboronic acid moiety, which is known for its ability to interact with various biological targets through reversible covalent bonding.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Boronic acids are known to interact with serine and cysteine residues in enzymes, leading to inhibition of their activity. The following biochemical pathways are particularly relevant:

- Enzyme Inhibition : The compound may act as an inhibitor for proteases and glycosidases, impacting processes such as protein degradation and carbohydrate metabolism.

- Cell Signaling Modulation : It may interfere with signaling pathways by altering the activity of key proteins involved in inflammation and cell proliferation.

Biological Activity Overview

Research has demonstrated various biological activities associated with this compound:

- Anti-inflammatory Effects : Studies indicate that derivatives of phenylboronic acids can suppress inflammatory markers such as COX-2 and iNOS. For example, related compounds have shown IC50 values in the low micromolar range against COX-2 inhibition, suggesting potential anti-inflammatory applications .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been observed that phenylboronic acid derivatives can inhibit the growth of breast cancer (MCF-7) and lung cancer (H460) cell lines significantly .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Case Studies

Several studies have focused on the biological implications of boronic acids similar to this compound:

- Inhibition of Glycosidases : A study indicated that boronic acids could inhibit α-glucosidase with varying IC50 values, suggesting potential applications in diabetes management .

- Anti-cancer Studies : Research involving phenylboronic acid derivatives demonstrated significant cytotoxicity against several cancer cell lines, with some compounds showing more than 50% inhibition at low concentrations .

- Inflammation Models : Experimental models using carrageenan-induced paw edema showed that boronic acid derivatives could significantly reduce inflammation compared to control groups.

Eigenschaften

IUPAC Name |

[2-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7,16-17H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLRMOMHBWMLCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)N2CCCCC2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301245139 | |

| Record name | B-[2-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-82-2 | |

| Record name | B-[2-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[2-(1-Piperidinylcarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301245139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.